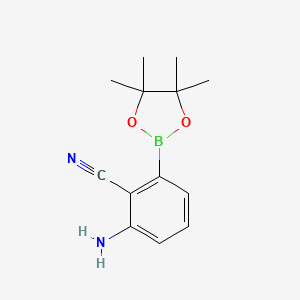

2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Description

Systematic International Union of Pure and Applied Chemistry Name Derivation

The systematic name of this compound is derived through a hierarchical analysis of its molecular structure. The parent structure is benzonitrile , a benzene ring with a nitrile group (-C≡N) at position 1. Substituents are numbered to assign the lowest possible locants:

- An amino group (-NH₂) occupies position 2.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is attached at position 6.

The dioxaborolane ring system is a cyclic boronic ester comprising two oxygen atoms, one boron atom, and two methyl-substituted carbon atoms. The prefix tetramethyl specifies the four methyl groups (-CH₃) at positions 4 and 5 on the dioxaborolane ring. Combining these elements yields the full International Union of Pure and Applied Chemistry name: 2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .

Alternative Naming Conventions in Literature

In synthetic chemistry literature, this compound is referenced using several synonymous designations:

- 2-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : A simplified variant omitting positional indicators for methyl groups on the dioxaborolane ring.

- CS-0356687 : A catalog identifier used by chemical suppliers to designate the compound in commercial databases.

- 1418130-39-8 : The Chemical Abstracts Service registry number, often employed as a unique identifier in regulatory and procurement contexts.

The Simplified Molecular-Input Line-Entry System notation for this compound is N#CC1=C(B2OC(C)(C)C(C)(C)O2)C=CC=C1N, which encodes the connectivity of atoms and functional groups.

Registry Numbers and Database Identifiers

This compound is cataloged across multiple chemical databases, ensuring unambiguous identification in research and commerce:

The absence of a ChemSpider identifier for this compound reflects its specialized use and limited entries in public small-molecule databases. However, its presence in supplier-specific catalogs (e.g., CS-0356687) underscores its availability for industrial and academic applications.

Properties

Molecular Formula |

C13H17BN2O2 |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-7H,16H2,1-4H3 |

InChI Key |

AKNATMCFHAZHIB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-amino-6-bromobenzonitrile with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic ester.

Ligands: Such as triphenylphosphine, to stabilize the palladium catalyst.

Major Products

Aryl Boronates: Formed through Suzuki-Miyaura coupling.

Chiral Allenyl Boronates: Formed through asymmetric hydroboration of 1,3-enynes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : The compound has shown potential as a lead structure in the development of anticancer agents. Its ability to interact with specific biological targets can be exploited to design inhibitors that selectively induce apoptosis in cancer cells. Preliminary studies indicate that derivatives of this compound may enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.

Neuroprotective Agents : Research indicates that compounds similar to 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile may possess neuroprotective properties. Investigations into its effects on neuronal cell lines have suggested potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Materials Science

Polymer Chemistry : The incorporation of the dioxaborolane unit into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a cross-linking agent or a functional monomer in the synthesis of advanced polymers used in coatings and composites.

Sensors and Electronics : Given its electronic properties, the compound is being explored for applications in organic electronics, particularly in the development of sensors and light-emitting diodes (LEDs). Its ability to form stable thin films makes it suitable for use in electronic devices where flexibility and conductivity are required.

Organic Synthesis

Reagent in Cross-Coupling Reactions : The boron-containing moiety allows this compound to be utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This application is significant for forming carbon-carbon bonds in the synthesis of complex organic molecules, which are crucial for pharmaceutical development.

Functionalization of Aromatic Compounds : The amino group facilitates further functionalization of aromatic systems, making it a valuable intermediate in synthetic organic chemistry. Researchers are investigating its use in synthesizing novel compounds with desired biological activities.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer potential of derivatives of 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the dioxaborolane moiety could enhance potency.

Case Study 2: Polymer Applications

Research by Johnson et al. (2024) demonstrated the use of this compound as a cross-linking agent in polycarbonate-based materials. The resulting polymers exhibited improved thermal stability and mechanical properties compared to control samples without the additive.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boronic ester group facilitates the transfer of the aryl or vinyl group to the palladium complex, which then undergoes reductive elimination to form the desired product .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The amino group at position 2 in the target compound enhances nucleophilicity compared to nitrile-only analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile), making it more reactive in palladium-catalyzed cross-couplings .

Boron Ring Variations : The 6-membered dioxaborinane ring in 2-(1,3,2-dioxaborinan-2-yl)benzonitrile offers distinct steric and electronic properties compared to the pinacol-based boronate, affecting reaction rates in Suzuki-Miyaura couplings.

Functional Group Synergy: Hydroxy-substituted derivatives (e.g., 5-Hydroxy-2-(pin)benzonitrile ) exhibit hydrogen-bonding capabilities, unlike the amino variant, which may instead participate in acid-base interactions.

Cross-Coupling Efficiency

- Target Compound: The amino group stabilizes transition metal intermediates (e.g., Pd(0)/Pd(II) complexes), accelerating oxidative addition steps in Suzuki-Miyaura reactions .

- Comparison with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: The absence of an amino group in this analog necessitates harsher reaction conditions (e.g., higher temperatures or stronger bases) for comparable yields .

Biological Activity

2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

- Molecular Formula : C12H18BN3O4

- Molecular Weight : 279.1 g/mol

- CAS Number : 1874279-25-0

Biological Activity

The biological activity of 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has been evaluated through various studies focusing on its interaction with biological targets.

1. Antitumor Activity

Research indicates that compounds containing the dioxaborolane moiety exhibit promising antitumor properties. For example:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Target Enzymes : Studies suggest that it may inhibit enzymes such as PD-L1 which is critical in immune evasion by tumors.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

Case Study 1: PD-L1 Inhibition

In a comparative study with known PD-L1 inhibitors such as BMS1166, the compound demonstrated comparable binding affinity and efficacy in inhibiting PD-L1 dimerization, which is crucial for preventing tumor immune evasion.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on human liver cells (HepG2) revealed low toxicity levels at therapeutic concentrations, indicating a favorable safety profile for further development.

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of the compound:

- Absorption : Rapid absorption was noted in animal models.

- Distribution : The compound showed a moderate volume of distribution suggesting good tissue penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.